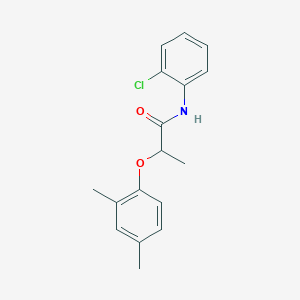![molecular formula C30H28N2O4 B309996 N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide](/img/structure/B309996.png)
N~4~,N~4~'-bis(4-ethoxyphenyl)[1,1'-biphenyl]-4,4'-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is a compound that belongs to the class of aromatic dicarboxylic acids. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is used in the synthesis of polymers, metal-organic frameworks, and other advanced materials due to its excellent thermal stability and electrical insulation properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with 4-ethoxy-aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide has a wide range of applications in scientific research, including:
作用机制
The mechanism by which Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and carboxylic acid groups allow it to form strong interactions with various substrates, facilitating its role in catalysis and material synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A precursor to the compound, used in similar applications.
4,4’-Stilbenedicarboxylic acid: Another aromatic dicarboxylic acid with similar properties and applications.
Dimethyl biphenyl-4,4’-dicarboxylate: A methyl ester derivative used in polymer synthesis.
Uniqueness
Biphenyl-4,4’-dicarboxylic acid di4-ethoxy-phenylamide is unique due to its specific structural features, which provide enhanced thermal stability and electrical insulation properties. These characteristics make it particularly valuable in applications requiring high-performance materials, such as advanced electronics and specialized polymers.
属性
分子式 |
C30H28N2O4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O4/c1-3-35-27-17-13-25(14-18-27)31-29(33)23-9-5-21(6-10-23)22-7-11-24(12-8-22)30(34)32-26-15-19-28(20-16-26)36-4-2/h5-20H,3-4H2,1-2H3,(H,31,33)(H,32,34) |
InChI 键 |
YOOXJYLNAODATK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B309913.png)
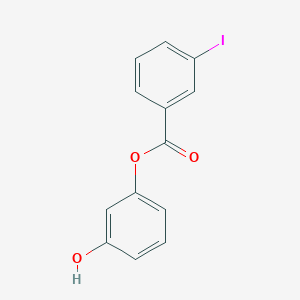
![Ethyl 4-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309917.png)
![Methyl 2-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309918.png)

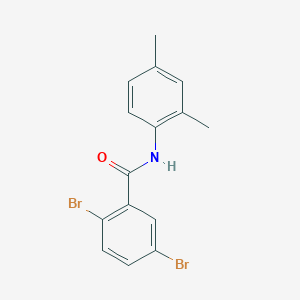
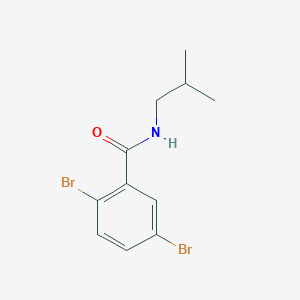
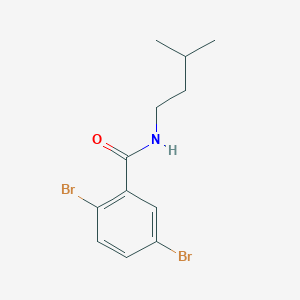
![Ethyl 3-[(2,5-dibromobenzoyl)amino]benzoate](/img/structure/B309923.png)
![Ethyl 4-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309927.png)
![Methyl 4-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309928.png)
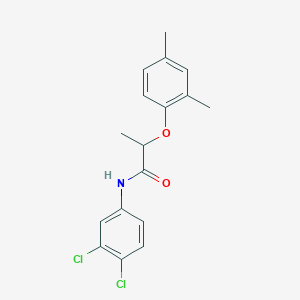
![Ethyl 3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzoate](/img/structure/B309933.png)
